3-Hydroxyphloretin

Vue d'ensemble

Description

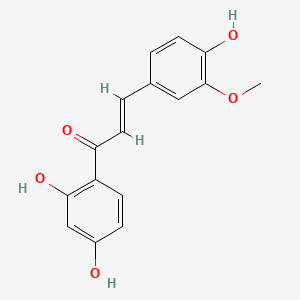

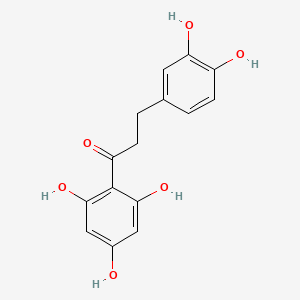

3-Hydroxyphloretin belongs to the class of organic compounds known as 2’-hydroxy-dihydrochalcones. These are organic compounds containing a dihydrochalcone skeleton that carries a hydroxyl group at the 2’-position . It is considered to be a flavonoid .

Synthesis Analysis

The key 3-hydroxylation converting the precursor phloretin into this compound is the missing step that ultimately leads to sieboldin biosynthesis . Two putative 3-hydroxylases in two wild Malus species were identified whose DHC profile is dominated by sieboldin . CYP98A proteins of wild Malus accessions were able to produce this compound, ultimately leading to sieboldin accumulation by co-expression with PGT2 .

Molecular Structure Analysis

This compound is a phenylpropanoid lacking the heterocyclic C ring and the double bond between α and β positions on the three carbon atoms bridge between homocycles rings A and B . This makes this compound a very flexible molecule, able to bind efficiently with biological macromolecules .

Chemical Reactions Analysis

3-Hydroxyphloridzin and this compound can occur as intermediates in the oxidation of phloridzin and phloretin by polyphenol oxidases (PPO) .

Applications De Recherche Scientifique

Antioxidant and Anticancer Properties : 3-Hydroxyphloretin has been identified as an excellent antioxidant among several dihydrochalcone compounds isolated from ornamental Malus 'Red Splendor' fruit. Its antioxidant capacity was evaluated using DPPH and ABTS assays. This compound also exhibited notable cytotoxicity against different cancer cell lines, suggesting potential benefits for human health (Xiao et al., 2017).

Antibacterial Activity : Research indicates that this compound shows antibacterial effects on both Gram-positive and Gram-negative bacteria. It can cause damage to bacterial cells by increasing protein and inorganic phosphate leakage. The study highlights its potential for broad-spectrum antibacterial properties and applications in the food industry (Wang et al., 2020).

Enzymatic Production and Bioactivity : Enzymatic production of 3-OH Phlorizin, a glucoside of 3-OH phloretin, has been explored. 3-OH phloretin has shown potent inhibitory effects on the differentiation of preadipocytes into adipocytes and lipid accumulation, indicating its potential as a bioactive polyphenol with health benefits (Nguyen et al., 2021).

Skin Care Applications : In a study focused on the Formosan apple, this compound was identified as an active constituent with potent hydroxyl radical-scavenging and cellular tyrosinase-reducing activities in human epidermal melanocytes. These findings suggest its potential use as a cosmetic agent (Lin et al., 2007).

Pharmacokinetic Studies : this compound was studied for its pharmacokinetic properties. A high-performance liquid chromatographic method was developed for the determination of phloretin (related to this compound) in rat serum, aiding in the understanding of its kinetics in biological systems (Remsberg et al., 2010).

Anti-Cancer Effects and Mechanisms : The biochemical basis of the anti-cancer effects of phloretin, including this compound, was explored. The review discusses how phloretin influences cancer cell signaling and its potential as an anti-cancer agent (Choi, 2019).

Mécanisme D'action

Target of Action

3-Hydroxyphloretin, a derivative of phloretin, is known to interact with various biological macromolecules . These interactions are the primary targets of this compound and play a crucial role in its mechanism of action.

Mode of Action

This compound, due to its flexible structure, can efficiently bind with biological macromolecules . This binding leads to the activation or blocking of intracellular signaling pathways , resulting in various biological effects.

Biochemical Pathways

This compound is biosynthesized via the phenylpropanoid pathway . This pathway is a well-known metabolic route and has been extensively studied in various plant species . The compound is a key intermediate for the biosynthesis of dihydrochalcone compounds found in different plant species .

Pharmacokinetics

It is known that phloretin, from which this compound is derived, can increase the fluidity of biological membranes and enhance the penetration of administered drugs . This suggests that this compound may have similar properties, potentially impacting its bioavailability.

Result of Action

The interaction of this compound with biological macromolecules and its subsequent impact on intracellular signaling pathways result in a range of biological properties. These include antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of this compound, is influenced by biotic and abiotic stress and environmental factors such as UV radiation, wounding, or pathogen attack .

Analyse Biochimique

Biochemical Properties

3-Hydroxyphloretin is characterized by the presence of a 2,6-dihydroxyacetophenone pharmacophore . It is a flexible molecule, able to bind efficiently with biological macromolecules . These interactions and block/activation of intracellular signaling pathways result in striking biological properties .

Cellular Effects

This compound has been found to have a potent inhibitory effect on differentiating 3T3-L1 preadipocytes into adipocytes and lipid accumulation . It also has anti-inflammatory effects, modulating immune cell activity .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with macromolecules and modulation of signal cascades . It can increase the fluidity of biological membranes and enhance the penetration of administered drugs .

Metabolic Pathways

This compound is involved in the metabolic pathways of dihydrochalcones . It can be obtained in plants by the 3-hydroxylation of phloretin .

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNABJBYLQABXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

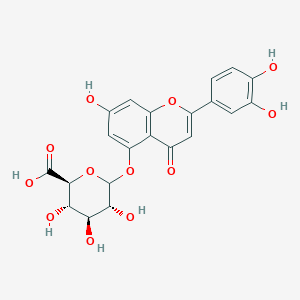

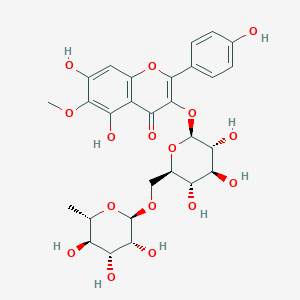

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)